molecular formula C10H11NO B1601805 4-Methyl-3,4-dihydro-2H-isoquinolin-1-one CAS No. 70079-42-4

4-Methyl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B1601805
CAS No.: 70079-42-4
M. Wt: 161.2 g/mol
InChI Key: QWSNVLHWJMUVCZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Substitution Reactions

The nitrogen atom in the dihydroisoquinolinone structure participates in alkylation reactions under controlled conditions. A practical method involves:

  • N-Alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline precursors using alkyl halides or α-chloroacetonitrile in sulfuric acid/acetic acid mixtures .

  • Subsequent oxidation of the iminium intermediate with mCPBA (meta-chloroperbenzoic acid) yields N-alkylated derivatives in high efficiency .

EntryReagentConditionsYield (%)
1ClCH₂CNH₂SO₄, AcOH, 0°C→rt98
2mCPBACH₂Cl₂, ambient temp88

This strategy avoids steric hindrance issues encountered in direct N-alkylation of preformed dihydroisoquinolinones .

Oxidation Pathways

Radical-mediated oxidation processes dominate the compound's reactivity:

  • Potassium ferricyanide (K₃Fe(CN)₆) in alkaline dioxane/water induces oxidation through a radical mechanism, generating tetrahydroisoquinolinol intermediates .

  • Atmospheric oxygen exclusion experiments confirm hydroxide ions as the oxygen source during oxidation .

Key observations:

  • Radical scavengers completely inhibit product formation .

  • Optimal yields (69%) occur with K₃Fe(CN)₆/KOH systems versus lower yields (39%) with Oxone/NaHCO₃ .

Comparative Reaction Analysis

The methyl group at C4 significantly influences reaction outcomes:

  • Enhances stability of radical intermediates during oxidation .

  • Directs electrophilic substitution to the C5 and C7 positions in the aromatic ring .

  • Reduces ring strain compared to unmethylated analogues, enabling higher yields in multi-step syntheses .

These reaction characteristics position 4-methyl-3,4-dihydro-2H-isoquinolin-1-one as a versatile building block in pharmaceutical development, particularly for central nervous system targets and antimicrobial agents . Recent advances in its chemistry focus on asymmetric synthesis methods and flow chemistry adaptations to improve reaction scalability .

Scientific Research Applications

1.1. Anticancer Activity

Recent studies have highlighted the potential of 4-methyl-3,4-dihydro-2H-isoquinolin-1-one derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. A study demonstrated that a novel derivative of this compound exhibited significant inhibitory activity against PARP1 and PARP2, achieving an IC50 value in the nanomolar range. This compound was compared favorably to Olaparib, a clinically approved PARP inhibitor, indicating its potential as a new therapeutic agent for cancer treatment .

1.2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In a study focusing on the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, several compounds demonstrated promising activity against various pathogenic microorganisms. Notably, certain derivatives exhibited enhanced efficacy against resistant strains of bacteria and fungi, suggesting that these compounds could serve as lead structures for developing new antimicrobial agents .

1.3. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Compounds derived from this scaffold have shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

2.1. Plant Disease Management

The bioactive nature of this compound has been exploited in agricultural science for plant disease management. A study synthesized various derivatives to assess their antifungal activity against the phytopathogen Pythium recalcitrans. One derivative exhibited an EC50 value significantly lower than that of commercial fungicides, demonstrating its potential as an effective crop protection agent .

2.2. Development of Agrochemicals

The structural features of this compound have inspired the design of new agrochemicals aimed at enhancing crop yield and resistance to diseases. The ability to modify the isoquinoline scaffold allows for the creation of targeted compounds that can interact with specific biological pathways in plants .

3.1. Synthetic Routes

The synthesis of this compound typically involves the Castagnoli-Cushman reaction, which facilitates the formation of complex molecular structures from simpler precursors. This method has been optimized to yield high-purity compounds suitable for biological testing .

3.2. Structure-Activity Relationship Studies

SAR studies have been crucial in understanding how modifications to the isoquinoline structure influence biological activity. For instance, changes to substituents on the nitrogen atom or variations in the carbon skeleton have been linked to enhanced inhibitory effects against PARP enzymes and improved antimicrobial activity .

Case Studies

Study Application Findings
Wang et al., 2023Plant Disease ManagementDerivative I23 showed EC50 of 14 mM against Pythium recalcitrans, outperforming hymexazol (37.7 mM)
Research on PARP InhibitorsAnticancer ActivityLead compound demonstrated IC50 of 156 nM against PARP1 with better ADME properties than Olaparib
Neuroprotection StudyNeuroprotective EffectsVarious derivatives showed protective effects against oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore, the dihydroisoquinolinone moiety, is responsible for its biological activity .

Comparison with Similar Compounds

Comparison: 4-Methyl-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific substitution pattern and the presence of a methyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

4-Methyl-3,4-dihydro-2H-isoquinolin-1-one is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H11NOC_9H_{11}NO. It features a bicyclic structure that contributes to its unique pharmacological properties. The compound is characterized by its isoquinolinone skeleton, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of isoquinolinones, including this compound, exhibit notable antimicrobial properties. A study highlighted that certain derivatives demonstrated superior activity against phytopathogens such as Pythium recalcitrans. For instance, compound I23 showed an effective concentration (EC50) of 14 mM against this pathogen, outperforming the commercial antifungal hymexazol (37.7 mM) .

Anticancer Properties

Isoquinolinones have been studied for their potential anticancer effects. Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways and the induction of oxidative stress in cancer cells.

Neuroprotective Effects

There is emerging evidence suggesting that isoquinolinone derivatives may possess neuroprotective properties. They may exert these effects by modulating neurotransmitter systems and exhibiting anti-inflammatory actions in neural tissues.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The compound can influence various biochemical pathways, including those involved in inflammation and cell signaling. Detailed studies using quantitative structure–activity relationship (QSAR) models have provided insights into the structural requirements necessary for biological activity .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving cyclization reactions of appropriate precursors. One common method includes the use of iminium intermediates in a multi-step synthetic route .

Synthesis Overview:

  • Starting Materials: Typically derived from phenolic compounds or other aromatic precursors.
  • Reagents: Common reagents include acid catalysts and reducing agents.
  • Conditions: Reactions are often performed under reflux conditions to facilitate cyclization.

Case Studies

StudyFocusFindings
Wang et al. (2023)Antimicrobial ActivityCompound I23 showed an EC50 of 14 mM against Pythium recalcitrans, with a preventive efficacy of 96.5% at higher doses .
Research on Anticancer ActivityVarious Cancer Cell LinesDerivatives exhibited significant inhibition of cell growth and induced apoptosis .
Neuroprotective StudiesNeuroinflammation ModelsIsoquinolinone derivatives demonstrated reduced inflammation markers in neural tissues .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-3,4-dihydro-2H-isoquinolin-1-one, and how can reaction conditions be optimized?

  • Methodological Answer: Copper-catalyzed cascade reactions between substituted 2-halobenzamides and β-keto esters are efficient for synthesizing 3,4-disubstituted derivatives under mild conditions . Optimization involves adjusting catalysts (e.g., CuI), solvents (e.g., DMF), and temperature (60–80°C). Yield improvements (up to 69%) are achieved by controlling substituent electronic effects and steric hindrance . Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS ensures structural fidelity .

Q. How can researchers validate the purity and structural integrity of synthesized this compound derivatives?

  • Methodological Answer: Multi-modal analytical techniques are critical:

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} (400 MHz, DMSO-d6_6) identifies proton environments (e.g., aromatic δ 7.0–8.1 ppm, methyl groups δ 0.7–2.3 ppm) .
  • HRMS : Confirms molecular ions (e.g., [M+H]+^+ at m/z 526.1786 for chlorinated derivatives) with ≤5 ppm mass tolerance .
  • Melting Point Analysis : Sharp melting ranges (e.g., 234–236°C) indicate purity .

Q. What preliminary assays are used to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer: Antimicrobial activity is screened using in vitro assays against pathogens (e.g., Phytophthora spp.), with IC50_{50} values calculated via dose-response curves. Statistical validation employs one-way ANOVA (SPSS 16.0) with Fisher’s LSD test at 95% confidence . For corrosion inhibition, electrochemical impedance spectroscopy in 0.1 M HCl quantifies efficiency (e.g., 89–91%) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in catalytic reactions?

  • Methodological Answer: Substituents on the phenyl ring (e.g., electron-withdrawing Cl or electron-donating OCH3_3) alter reaction kinetics. DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in copper-catalyzed reactions. For example, electron-deficient aryl groups accelerate nucleophilic attack on β-keto esters, increasing yields by 15–20% .

Q. What contradictions arise in crystallographic vs. spectroscopic data for this compound derivatives, and how can they be resolved?

  • Methodological Answer: Discrepancies between 1H NMR^1 \text{H NMR}-predicted conformers and X-ray crystal structures (e.g., hydrogen bonding networks) are common. For example, intramolecular C–H···π interactions in crystal packing (monoclinic, space group C2/c) may not align with solution-state NMR data. Resolution involves comparing solid-state (SCXRD) and solution (ROESY NMR) data, supplemented by Hirshfeld surface analysis .

Q. How can Density Functional Theory (DFT) guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer: DFT models (e.g., B3LYP/6-31G**) optimize geometries and compute quantum parameters (e.g., electrophilicity index, dipole moments) to predict binding affinities. For corrosion inhibitors, higher HOMO energies correlate with electron-donating capacity, improving adsorption on metal surfaces (Langmuir isotherm R2^2 >0.98) .

Q. What strategies improve the metabolic stability of this compound derivatives in in vivo studies?

  • Methodological Answer: Structural modifications (e.g., fluorination at C6 or methyl group at N4) reduce CYP450-mediated oxidation. In silico ADMET predictions (e.g., SwissADME) identify metabolically labile sites. For example, 6-fluoro derivatives show 40% higher plasma half-life in rodent models compared to non-fluorinated analogs .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models for this compound derivatives?

  • Methodological Answer: Triangulate data using:

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., Cmax_{\text{max}} and AUC via LC-MS).
  • Metabolite Identification : Use HRMS/MS to detect active/inactive metabolites.
  • Target Engagement Assays : SPR or ITC confirms binding to intended targets (e.g., enzymes, receptors) .

Q. Tables of Key Data

Property Example Values Reference
Melting Point143–152.5°C (unsubstituted derivative)
HRMS Accuracy≤5 ppm
Corrosion Inhibition89–91% (1 × 103^{-3} M)
Crystal System (SCXRD)Monoclinic, C2/c
DFT HOMO-LUMO Gap4.2–5.1 eV

Properties

IUPAC Name

4-methyl-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-11-10(12)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSNVLHWJMUVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554810
Record name 4-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70079-42-4
Record name 4-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methyl-3,4-dihydro-2H-isoquinolin-1-one
4-Methyl-3,4-dihydro-2H-isoquinolin-1-one
4-Methyl-3,4-dihydro-2H-isoquinolin-1-one
4-Methyl-3,4-dihydro-2H-isoquinolin-1-one
4-Methyl-3,4-dihydro-2H-isoquinolin-1-one
4-Methyl-3,4-dihydro-2H-isoquinolin-1-one

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